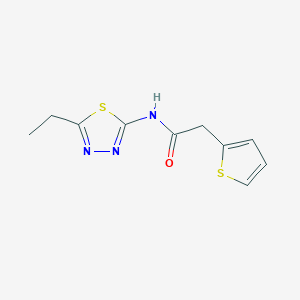![molecular formula C23H24FNO5S B445229 6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B445229.png)
6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like 2-bromo-5-methylthiophene
Cyclohexene Ring Formation: The cyclohexene ring is prepared separately, often starting from cyclohexanone. The carboxylic acid group is introduced via oxidation reactions.
Coupling of the Two Fragments: The thiophene derivative and the cyclohexene ring are coupled together using carbodiimide-mediated coupling reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydrox
Properties
Molecular Formula |
C23H24FNO5S |
|---|---|
Molecular Weight |
445.5g/mol |
IUPAC Name |
6-[[4-(4-fluorophenyl)-5-methyl-3-propoxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C23H24FNO5S/c1-3-12-30-23(29)19-18(14-8-10-15(24)11-9-14)13(2)31-21(19)25-20(26)16-6-4-5-7-17(16)22(27)28/h4-5,8-11,16-17H,3,6-7,12H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
FJZXXBLABJKWAW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445148.png)
![4-[(4-chlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B445149.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445150.png)
![5-(4-bromophenyl)-3-chloro-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445153.png)
![5-(4-bromophenyl)-3-chloro-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445154.png)
![3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445155.png)

![5-(4-bromophenyl)-3-chloro-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445158.png)
![4-bromo-1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B445160.png)
![5-(4-bromophenyl)-3-chloro-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445162.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445165.png)
![5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445167.png)
![5-(4-bromophenyl)-3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445168.png)
![Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445169.png)
